molecular formula C18H19N3O3 B5911104 methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate

methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate

Cat. No. B5911104
M. Wt: 325.4 g/mol
InChI Key: XJQCLSGNNFZFPB-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate, also known as M4MAC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the hydrazide family and is commonly used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and microbial growth.
Biochemical and Physiological Effects:
methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of tumor cells in vitro and in vivo. methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate has also been shown to have antimicrobial activity against a number of different bacterial and fungal species.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate in lab experiments is its versatility. It can be used in a wide range of experiments, from cell culture studies to animal models of disease. However, one of the limitations of using methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate is its relatively high cost compared to other reagents.

Future Directions

There are a number of future directions for research involving methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate. One area of interest is the development of new fluorescent probes based on methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate for the detection of other metal ions in biological systems. Another area of interest is the development of new derivatives of methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate with improved anti-inflammatory, anti-tumor, and antimicrobial activity. Finally, there is a need for further studies to fully understand the mechanism of action of methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate and its potential use in the treatment of human diseases.

Synthesis Methods

The synthesis of methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate involves the reaction of 4-(4-methylphenylamino)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the reaction of the hydrazide with methyl 4-bromobenzoate to form methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate.

Scientific Research Applications

Methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)benzoate has also been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.

properties

IUPAC Name

methyl 4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-3-9-16(10-4-13)19-12-17(22)21-20-11-14-5-7-15(8-6-14)18(23)24-2/h3-11,19H,12H2,1-2H3,(H,21,22)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQCLSGNNFZFPB-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]benzoate

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